Cas no 59917-39-4 (vindesine sulfate)

vindesine sulfate 化学的及び物理的性質
名前と識別子
-
- vindesine sulfate
- vindesine sulphate
- Vindesine Sulfate Sa
- Vindesine Sulfate Salt
- VINDESINE SULFATE(RG) PrintBack
- Desacetylvinblastine amide sulfate (1:1)
- SCHEMBL4285
- s2440
- Desacetylvinblastine amide sulfate
- MLS001424270
- CAS-59917-39-4
- Desacetylvinblastine amide sulfate salt hydrate
- AKOS015895863
- VindesineSulfateSalt
- CHEMBL2105882
- MS-31575
- Q-100693
- DTXSID0049074
- Vindesine sulfate salt hydrate
- N-a-Boc-D-2,4-Diaminobutyricacid
- Fildesin (TN)
- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate
- Eldesine
- Desacetyl Vinblastine amide
- AC-24198
- SMR000469153
- CS-0103448
- D01769
- Eldisine
- Vindesine (sulfate)
- 3-(Aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate salt hydrate
- DTXCID0029000
- HMS2052B03
- 59917-39-4
- FILDESI
- CCG-101151
- NC00401
- Vindesine sulfate (JAN/USAN)
- VDSDesacetyl Vinblastine amide
- Tox21_113632
- BV164524
- HY-129071
- Vindesine sulfate- Bio-X
- 3-Carbamoyl-4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate (1:1) (salt)
- VINDESINE SULFATE(RG)
- CHEBI:32295
- GLXC-04839
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
- COFJBSXICYYSKG-FJFFLIEUSA-N
-
- MDL: MFCD01675266
- インチ: InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1
- InChIKey: COFJBSXICYYSKG-FJFFLIEUSA-N
- ほほえんだ: CC[C@]1(O)C[C@@H]2C[C@](C3=C(C4=CC=CC=C4N3)CCN(C1)C2)(C(OC)=O)C5=C(OC)C=C6C([C@]78CCN9CC=C[C@]([C@@H]79)([C@@H](O)[C@@](C(N)=O)(O)[C@@H]8N6C)CC)=C5.OS(=O)(O)=O
計算された属性
- せいみつぶんしりょう: 851.37800
- どういたいしつりょう: 851.377528
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 重原子数: 60
- 回転可能化学結合数: 7
- 複雑さ: 1650
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 248
じっけんとくせい
- 色と性状: 非晶形的固体
- 密度みつど: 1.41
- ゆうかいてん: >2500C
- ようかいど: deionized water: ≥50mg/mL
- PSA: 247.80000
- LogP: 3.80150
vindesine sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T22455-1 mL * 10 mM (in DMSO) |
Vindesine sulfate |
59917-39-4 | 99.93% | 1 mL * 10 mM (in DMSO) |
¥ 1860 | 2023-09-15 | |
MedChemExpress | HY-129071-10mM*1mLinDMSO |
Vindesine sulfate |
59917-39-4 | 98.03% | 10mM*1mLinDMSO |
¥2250 | 2023-07-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205883-1 mg |
Vindesine sulfate, |
59917-39-4 | 1mg |
¥384.00 | 2023-07-11 | ||
MedChemExpress | HY-129071-50mg |
Vindesine sulfate |
59917-39-4 | 99.91% | 50mg |
¥7600 | 2024-07-19 | |
MedChemExpress | HY-129071-10mM*1 mL in DMSO |
Vindesine sulfate |
59917-39-4 | 99.91% | 10mM*1 mL in DMSO |
¥2250 | 2024-07-19 | |
TargetMol Chemicals | T22455-5mg |
Vindesine sulfate |
59917-39-4 | 99.93% | 5mg |
¥ 950 | 2024-07-19 | |
1PlusChem | 1P01E5A2-5mg |
VindesineSulfateSalt |
59917-39-4 | 5mg |
$163.00 | 2024-04-22 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205883A-5mg |
Vindesine sulfate, |
59917-39-4 | 5mg |
¥1128.00 | 2023-09-05 | ||
A2B Chem LLC | AX38842-25mg |
VindesineSulfateSalt |
59917-39-4 | 98% | 25mg |
$407.00 | 2024-04-19 | |
A2B Chem LLC | AX38842-100mg |
VindesineSulfateSalt |
59917-39-4 | 98% | 100mg |
$978.00 | 2024-04-19 |
vindesine sulfate 関連文献
-
Zeynep Ates-Alagoz,Mehmet Murat Kisla,Fikriye Zengin Karadayi,Sercan Baran,Tu?ba Somay Do?an,Pelin Mutlu New J. Chem. 2021 45 18025
vindesine sulfateに関する追加情報
Introduction to Vindesine Sulfate (CAS No: 59917-39-4) and Its Recent Applications in Pharmaceutical Research
Vindesine sulfate, with the chemical compound identifier CAS No: 59917-39-4, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the vinca alkaloid class, which has been widely studied for its potent biological activities. Vinca alkaloids are naturally derived from the periwinkle plant, *Catharanthus roseus*, and have garnered considerable attention due to their efficacy in treating various malignancies. The sulfate salt form of vindesine, in particular, has been optimized for better solubility and bioavailability, making it a promising candidate for clinical applications.
The chemical structure of Vindesine Sulfate (CAS No: 59917-39-4) features an indole alkaloid backbone with multiple functional groups that contribute to its pharmacological properties. The sulfate moiety enhances its water solubility, which is a critical factor in drug formulation and administration. This property allows for more efficient intravenous delivery, a common route of administration for many chemotherapeutic agents. The compound's mechanism of action primarily involves the inhibition of microtubule assembly, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells, particularly cancer cells.
Recent advancements in the study of Vindesine Sulfate (CAS No: 59917-39-4) have focused on its potential in combination therapies. Researchers have observed that combining vindesine with other chemotherapeutic agents can lead to synergistic effects, improving treatment outcomes. For instance, studies have demonstrated that the concurrent use of vindesine with targeted therapies such as tyrosine kinase inhibitors can enhance anti-tumor activity while reducing side effects. This approach aligns with the broader trend in oncology towards personalized medicine, where treatments are tailored to individual patient profiles.
In addition to its role in oncology, Vindesine Sulfate (CAS No: 59917-39-4) has been explored for its potential in treating other diseases characterized by uncontrolled cell proliferation. Preliminary research suggests that it may have applications in neurodegenerative disorders, where microtubule stabilization is impaired. While further studies are needed to validate these findings, the versatility of vindesine's mechanism of action makes it an attractive candidate for exploring new therapeutic avenues.
The synthesis and purification of Vindesine Sulfate (CAS No: 59917-39-4) are complex processes that require stringent quality control measures. The starting material, vindesine base, must be carefully extracted and purified to ensure high purity levels. The subsequent sulfation step is critical and must be optimized to maximize yield while minimizing byproduct formation. Advances in synthetic methodologies have enabled more efficient production processes, making Vindesine Sulfate (CAS No: 59917-39-4) more accessible for research and clinical trials.
From a regulatory perspective, the development of Vindesine Sulfate (CAS No: 59917-39-4) as a pharmaceutical product involves rigorous testing and compliance with international standards. Clinical trials are essential to evaluate its safety and efficacy before it can be approved for human use. These trials often involve large cohorts of patients and multiple endpoints to assess various aspects of treatment response. The data generated from these trials contribute valuable insights into the compound's pharmacokinetics and pharmacodynamics.
The future prospects of Vindesine Sulfate (CAS No: 59917-39-4) are promising, with ongoing research aimed at improving its therapeutic index and reducing toxicities associated with vinca alkaloids. Innovations such as prodrugs or novel formulations may enhance its delivery and efficacy. Additionally, computational modeling and artificial intelligence are being leveraged to identify new derivatives with improved properties. These technologies hold the potential to accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, Vindesine Sulfate (CAS No: 59917-39-4) is a vital compound in modern pharmaceutical research, with significant implications for cancer treatment and beyond. Its unique chemical properties and mechanisms of action make it a valuable tool for developing new therapies. As research continues to evolve, the applications of this compound are likely to expand, offering hope for improved patient outcomes across multiple disease areas.
59917-39-4 (vindesine sulfate) 関連製品
- 2068-78-2(Vincristine sulfate)
- 54081-68-4(Leurosine Sulfate)
- 143-67-9(Vinblastine sulfate)
- 2679805-32-2(benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate)
- 938025-40-2(2-(2-methoxyethyl)amino-6-methyl-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one)
- 2172142-77-5(2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate)
- 2248345-54-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate)
- 2228896-20-4(methyl 4-(aminomethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 1806974-40-2(Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate)
- 2309431-52-3((2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride)

